molecular formula C29H29N5O2S B2611714 5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-46-6

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2611714
M. Wt: 511.64
InChI Key: VOUZMNHZXNTUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical substance with the molecular formula C30H31N5O2S and a molecular weight of 525.671. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through aminomethylation reactions2. For a more detailed synthesis procedure, it would be best to refer to the original research papers or contact the supplier directly31.



Molecular Structure Analysis

The molecular structure of this compound consists of a benzhydryl group attached to a piperazine ring, which is further connected to a methoxyphenyl group. This entire structure is then attached to a thiazolotriazol ring system1. For a detailed structural analysis, it would be best to refer to the original research papers or contact the supplier directly1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, including condensation reactions4. For a more detailed analysis, it would be best to refer to the original research papers.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C30H31N5O2S) and molecular weight (525.67)1. Unfortunately, other specific properties like melting point, boiling point, solubility, etc., are not available in the current data.


Scientific Research Applications

Antiproliferative Activity

Research on thiazolo[3,2-b][1,2,4]triazole derivatives, such as the study by Narayana et al. (2010), highlights the potential antiproliferative activity of these compounds. The synthesis and characterization of new derivatives have shown promising results in inhibiting the proliferation of cancer cells, suggesting potential applications in cancer research and therapy (Narayana, K. K. V. Raj, & Sarojini, 2010).

Molecular Docking and Anticancer Properties

Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing a 1,2,4-triazole moiety, exploring their tautomeric properties, conformations, and anticancer properties through molecular docking studies. These findings indicate the potential of such compounds in developing new cancer therapies by targeting specific cancer cell receptors (Karayel, 2021).

Antimicrobial Activities

The antimicrobial potential of 1,2,4-triazole derivatives has been explored, revealing that novel compounds in this class exhibit good to moderate activities against various microorganisms. This suggests their application in developing new antimicrobial agents for treating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anti-Inflammatory Activity

Research into thiazolo[3,2-b]-1,2,4-triazole derivatives has identified compounds with significant anti-inflammatory activities, which could lead to the development of new anti-inflammatory drugs. These compounds have shown promising results in reducing inflammation in preclinical models, making them potential candidates for drug development (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).

properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O2S/c1-36-24-14-8-13-23(19-24)26(27-28(35)34-29(37-27)30-20-31-34)33-17-15-32(16-18-33)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,25-26,35H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZMNHZXNTUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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